(4-Aminopiperidin-1-yl)(cyclopropyl)methanone hydrochloride
Overview
Description
“(4-Aminopiperidin-1-yl)(cyclopropyl)methanone hydrochloride” is a chemical compound with the CAS RN® 1216823-46-9 . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H16N2O・HCl . The InChI code is 1S/C9H16N2O/c10-8-3-5-11(6-4-8)9(12)7-1-2-7/h7-8H,1-6,10H2 .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 204.7 .Scientific Research Applications
Medicinal Chemistry and Drug Design
In the realm of medicinal chemistry, cyclopropyl analogues of certain compounds have been synthesized and evaluated for their biological activity. For instance, cyclopropyl analogues related to 2-amino-5-phosphonopentanoic acid were synthesized and assessed as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor, revealing insights into potential therapeutic applications for neurological conditions (Dappen et al., 2010).
Structural and Molecular Studies
Research into the structural aspects of related compounds includes the crystal structure analysis of adducts, which helps in understanding molecular configurations and interactions. For instance, the study of a specific adduct revealed detailed crystal structure information, contributing to the broader understanding of molecular interactions within compounds (Revathi et al., 2015).
Drug Discovery and Biological Evaluation
The discovery and development of novel drug candidates involve extensive research into compounds' biological activities and potential therapeutic applications. For example, the discovery of soticlestat, a potent and selective inhibitor for cholesterol 24-hydroxylase, showcases the application of structural analogues in developing new treatments for conditions like Dravet syndrome and Lennox-Gastaut syndrome (Koike et al., 2021).
Computational and Theoretical Chemistry
Computational studies, such as density functional theory (DFT) calculations and docking studies, play a crucial role in understanding the molecular basis of compounds' biological activities. Research on novel compounds synthesized and characterized by spectral methods has been complemented by DFT calculations and docking studies, aiding in the prediction of antibacterial activity (Shahana & Yardily, 2020).
Synthesis and Characterization of Novel Compounds
The synthesis of novel compounds and their characterization through various spectroscopic methods contribute significantly to the advancement of scientific knowledge. For instance, the synthesis and spectral characterization of specific thiazolyl and thiophene derivatives offer insights into potential applications in medicinal chemistry (Shahana & Yardily, 2020).
Safety and Hazards
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-cyclopropylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c10-8-3-5-11(6-4-8)9(12)7-1-2-7;/h7-8H,1-6,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCFAYLOCFYRKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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